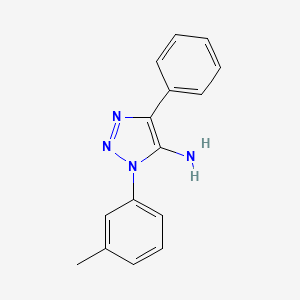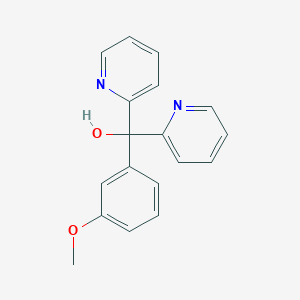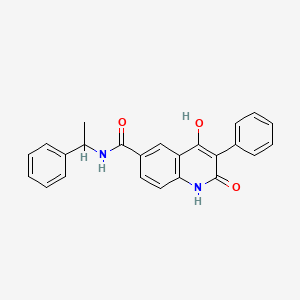
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the triazole ring
准备方法
The synthesis of 1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:
Cycloaddition Reaction: The compound can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring.
Substitution Reaction: The introduction of the 3-methylphenyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions typically involve the use of reagents such as bromine or chlorine to facilitate the substitution process.
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to the large-scale synthesis of the compound.
化学反应分析
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives of the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced triazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or triazole rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazoline derivatives.
科学研究应用
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
相似化合物的比较
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,3-triazole: This compound lacks the 3-methylphenyl group, making it less sterically hindered and potentially less bioactive.
4-phenyl-1H-1,2,3-triazole: Similar to the above compound but with the phenyl group at a different position, affecting its reactivity and biological activity.
1-(3-methylphenyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H14N4 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-5-phenyltriazol-4-amine |
InChI |
InChI=1S/C15H14N4/c1-11-6-5-9-13(10-11)19-15(16)14(17-18-19)12-7-3-2-4-8-12/h2-10H,16H2,1H3 |
InChI 键 |
NUYAKFTWWMFFFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11062616.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11062624.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11062642.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl acetate](/img/structure/B11062647.png)

![3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11062658.png)
![Diethyl 5,5'-[(3-methylthiophen-2-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11062659.png)
![8,8-dimethyl-3-(propan-2-yl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11062667.png)
![4-(4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11062673.png)
![4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062674.png)
![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11062676.png)
![ethyl 2-methyl-4-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carboxylate](/img/structure/B11062685.png)
![3-(1,3-Benzodioxol-5-yl)-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid](/img/structure/B11062691.png)
